molecular formula C10H8FNO2 B6335928 Methyl 7-fluoro-1H-indole-2-carboxylate CAS No. 1158331-26-0

Methyl 7-fluoro-1H-indole-2-carboxylate

Cat. No.: B6335928
CAS No.: 1158331-26-0
M. Wt: 193.17 g/mol
InChI Key: BGBIZAPWDPPXGS-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-indole-2-carboxylate is an organic compound characterized by the presence of an indole ring substituted with a fluorine atom at the 7th position and a carboxylate ester group at the 2nd position. This compound is a white to light yellow crystalline solid that is soluble in various solvents. It is commonly used as an intermediate in organic synthesis due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-fluoro-1H-indole-2-carboxylate can be synthesized through the fluorination of indole followed by esterification with methyl formate. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Methyl 7-fluoro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the study of biological pathways and interactions involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 7-fluoro-1H-indole-2-carboxylate is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 7-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBIZAPWDPPXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743750
Record name Methyl 7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158331-26-0
Record name Methyl 7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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